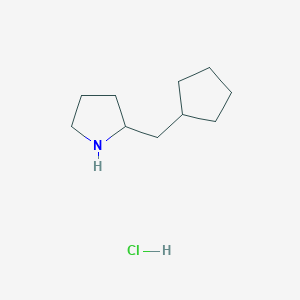
2-(Cyclopentylmethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H20ClN . It has a molecular weight of 189.73 .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold used in various chemical reactions . For instance, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Physical And Chemical Properties Analysis
2-(Cyclopentylmethyl)pyrrolidine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives are widely utilized in medicinal chemistry due to their versatility and the presence of the pyrrolidine ring, which is commonly used to obtain compounds for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage, a phenomenon known as "pseudorotation". This review highlights the bioactive molecules characterized by the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives, discussing their synthetic strategies, biological activity, and structure-activity relationships (Li Petri et al., 2021).
Pyridine-Based Cu(II) Complexes
While not directly mentioning 2-(Cyclopentylmethyl)pyrrolidine hydrochloride, research on pyridine derivatives, including their coordination with metals such as Cu(II), offers insights into potential applications in enhancing solubility, bioavailability, and pharmacological effects. Pyridine-based Cu(II) complexes have shown significant anticancer potency, which suggests that structurally related compounds like 2-(Cyclopentylmethyl)pyrrolidine hydrochloride could be explored for similar applications (Alshamrani, 2023).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives are highlighted for their significant role in medicinal chemistry, possessing a wide range of biological activities. This review discusses the synthetic routes of pyridine, structural characterization, and medicinal applications, which could provide a foundational understanding for exploring the applications of 2-(Cyclopentylmethyl)pyrrolidine hydrochloride in similar contexts (Abu-Taweel et al., 2022).
Mechanism of Action
While the specific mechanism of action for 2-(Cyclopentylmethyl)pyrrolidine hydrochloride is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
The safety information for 2-(Cyclopentylmethyl)pyrrolidine hydrochloride indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-(cyclopentylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-5-9(4-1)8-10-6-3-7-11-10;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIVUOCTVOVLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2769042.png)

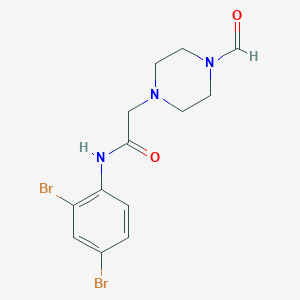
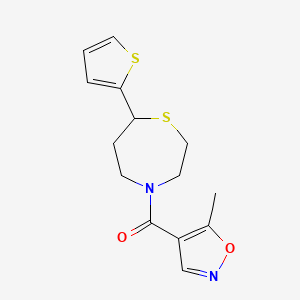
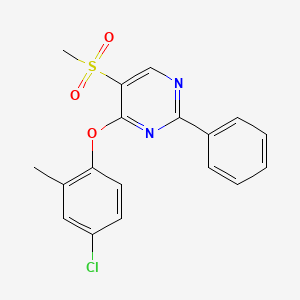

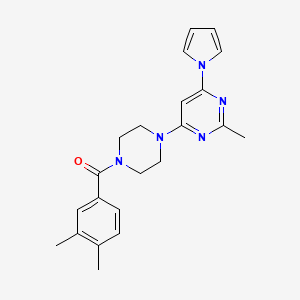
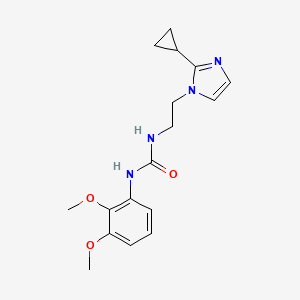
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2769053.png)
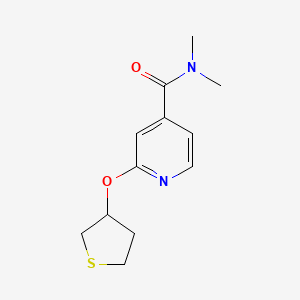

![2-[4-(Phenylsulfanyl)phenyl]quinoline](/img/structure/B2769061.png)
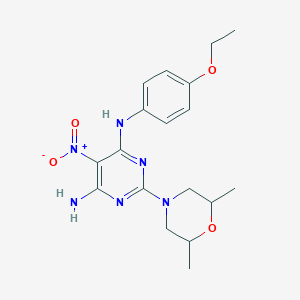
![2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B2769065.png)